Cas no 882506-05-0 (Alisporivir intermediate-1)

Alisporivir intermediate-1 Chemical and Physical Properties
Names and Identifiers
-
- Alisporivir -1
- Alisporivir intermediate-1
- N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-D-alanyl-N-ethyl-L-valyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(2S,3R,4R,6E)-3-(acetyloxy)-4-methyl-2-(methylamino)-6-octenoyl-(2S)-2-aminobutanoyl-N-methylglycine methyl ester (ACI)
- 882506-05-0
- DA-60919
- CS-0031816
- HY-P1358
- Alisporivirintermediate-1
-
- Inchi: 1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1
- InChI Key: VJCXXMOVYUECHI-FNVMUSLKSA-N
- SMILES: [C@H](C(=O)N[C@@H](CC)C(=O)N(C)CC(=O)OC)(N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)N(C)C(=O)OC(C)(C)C)[C@H](OC(=O)C)[C@H](C)C/C=C/C
Computed Properties
- Exact Mass: 1460.98334079g/mol
- Monoisotopic Mass: 1460.98334079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 17
- Heavy Atom Count: 103
- Rotatable Bond Count: 44
- Complexity: 2910
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 13
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9
- Topological Polar Surface Area: 341Ų
Alisporivir intermediate-1 Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Alisporivir intermediate-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | HKB50605-10 mg |
Alisporivir intermediate-1 |
882506-05-0 | 10mg |
$2,042.00 | 2023-01-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A876796-1mg |
Alisporivir intermediate-1 |
882506-05-0 | 98% | 1mg |
¥1,949.40 | 2022-01-13 | |
TargetMol Chemicals | TP1874-5 mg |
Alisporivir intermediate-1 |
882506-05-0 | 98% | 5mg |
¥ 5,340 | 2023-07-11 | |
Biosynth | HKB50605-25 mg |
Alisporivir intermediate-1 |
882506-05-0 | 25mg |
$3,828.75 | 2023-01-04 | ||
TargetMol Chemicals | TP1874-1 mg |
Alisporivir intermediate-1 |
882506-05-0 | 98% | 1mg |
¥ 1,740 | 2023-07-11 | |
Biosynth | HKB50605-1 mg |
Alisporivir intermediate-1 |
882506-05-0 | 1mg |
$392.70 | 2023-01-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A876796-5mg |
Alisporivir intermediate-1 |
882506-05-0 | 98% | 5mg |
¥6,053.40 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45440-1mg |
Alisporivir intermediate-1 |
882506-05-0 | 98% | 1mg |
¥1693.00 | 2023-09-08 | |
TRC | A536055-10mg |
Alisporivir Intermediate-1 |
882506-05-0 | 10mg |
$ 1735.00 | 2022-04-02 | ||
TRC | A536055-1mg |
Alisporivir Intermediate-1 |
882506-05-0 | 1mg |
$ 220.00 | 2022-04-02 |
Alisporivir intermediate-1 Related Literature
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
3. Back matter
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on Alisporivir intermediate-1
Research Brief on Alisporivir Intermediate-1 (CAS: 882506-05-0): Recent Advances and Applications
Alisporivir intermediate-1 (CAS: 882506-05-0) is a critical chemical compound in the synthesis of Alisporivir, a cyclophilin inhibitor with potential therapeutic applications in viral infections, particularly hepatitis C virus (HCV). Recent studies have focused on optimizing the synthesis pathways, improving yield, and exploring its broader pharmacological properties. This research brief consolidates the latest findings related to this intermediate, highlighting its significance in drug development and potential future directions.
A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route for Alisporivir intermediate-1, emphasizing the use of green chemistry principles to reduce environmental impact. The researchers achieved a 15% increase in yield compared to traditional methods, while maintaining high purity (>99%). This advancement is particularly relevant for scalable production, addressing one of the key challenges in the commercialization of Alisporivir.
In addition to synthetic improvements, recent preclinical studies have explored the intermediate's role beyond HCV. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of Alisporivir intermediate-1 exhibit inhibitory effects on cyclophilins involved in COVID-19 replication. Although preliminary, these findings suggest a potential repurposing of the compound for emerging viral threats, warranting further investigation.
Quality control and analytical characterization of Alisporivir intermediate-1 have also seen advancements. A collaborative study between academic and industrial researchers (2023) developed a high-performance liquid chromatography (HPLC) method with tandem mass spectrometry (MS/MS) for precise quantification of impurities. This method, validated under ICH guidelines, ensures compliance with stringent regulatory standards for pharmaceutical intermediates.
Looking ahead, the integration of Alisporivir intermediate-1 into continuous manufacturing processes is gaining traction. A 2024 review in Organic Process Research & Development highlighted its compatibility with flow chemistry systems, which could revolutionize production efficiency. However, challenges such as catalyst stability and real-time monitoring remain areas for future research.
In conclusion, Alisporivir intermediate-1 continues to be a compound of significant interest in the pharmaceutical industry. Its optimized synthesis, expanded therapeutic potential, and advanced analytical methods position it as a key player in antiviral drug development. Ongoing research is expected to further unlock its value, particularly in addressing global health challenges.
882506-05-0 (Alisporivir intermediate-1) Related Products
- 75164-88-4(methyl 4-(1,2-dihydroxyethyl)benzoate)
- 92029-28-2(5-isopropyl-3-phenylisoxazole-4-carboxylic acid)
- 74197-26-5(4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride)
- 1206994-99-1(N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide)
- 1211521-05-9(Isoquinoline, 6-bromo-7-chloro-1,2,3,4-tetrahydro-)
- 1424525-03-0(1-(2-chloropyridine-4-carbonyl)-N-(3,5-difluorophenyl)piperidine-2-carboxamide)
- 71691-71-9(1H-Imidazole,1-methyl-2-(methylsulfonyl)-)
- 932032-16-1(4-Nitrothieno[3,4-c]furan-1,3-dione)
- 1708401-79-9(4-(4-Bromo-2,6-dichloro-phenyl)-morpholine)
- 5042-99-9(2-NAPHTHALENECARBOXYLIC ACID, 6-IODO-)
